methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate
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Overview
Description
Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate is a chemical compound with the molecular formula C10H9NO4. It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings.
Preparation Methods
The synthesis of methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate typically involves the reaction of 2-aminophenol with methyl 4-hydroxybenzoate under specific conditions. One common method includes the use of a catalyst such as a metal or nanocatalyst to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or water under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various alkylated products.
Scientific Research Applications
Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate can be compared with other benzoxazole derivatives, such as:
Methyl 4-hydroxybenzoate: This compound is similar in structure but lacks the oxazole ring, which may result in different chemical and biological properties.
2-Aminophenol derivatives: These compounds share the aminophenol moiety but differ in their substitution patterns and functional groups.
Properties
CAS No. |
2090374-30-2 |
---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
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